Ethoheptazine is a synthetic opioid analgesic belonging to the phenazepane family, first synthesized in the 1950s. It is marketed under the trade name Zactane and has been utilized primarily for its analgesic properties. Ethoheptazine acts on the central nervous system to alleviate pain and is classified as a potent opioid receptor agonist, particularly targeting mu-opioid receptors, which play a critical role in pain modulation.
Ethoheptazine is derived from the phenazepine class of compounds, which are known for their analgesic effects. The compound's chemical structure includes an ethyl group attached to a 1-methyl-4-phenylazepane backbone, making it distinct within its class. Its chemical identifiers include the CAS number 6700-56-7 and the InChI Key KCVHFFSPDODYOG-UHFFFAOYSA-N, which are essential for its identification in scientific literature and databases.
Ethoheptazine is synthesized through several methods, with one common approach involving the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate. This reaction typically occurs under controlled conditions to yield ethyl 1-methyl-4-phenylazepane-4-carboxylate, which is then converted into Ethoheptazine citrate. The synthesis process can be summarized as follows:
The synthesis can also involve various purification steps, including recrystallization to isolate the final product effectively .
The molecular formula of Ethoheptazine is , with a molecular weight of approximately 261.36 g/mol. The structure features a phenyl ring attached to an azepane ring, contributing to its pharmacological properties. Key structural data include:
The three-dimensional conformation of Ethoheptazine allows it to effectively interact with opioid receptors in the brain and spinal cord .
Ethoheptazine undergoes several chemical reactions that are crucial for its functionality and potential modifications:
These reactions can lead to various derivatives that may enhance or modify the analgesic properties of Ethoheptazine .
The mechanism of action for Ethoheptazine involves binding to mu-opioid receptors located in the brain and spinal cord. This interaction initiates a cascade of intracellular events that lead to decreased perception of pain. Specifically, Ethoheptazine inhibits the release of neurotransmitters involved in pain signaling pathways, thereby providing analgesic effects similar to those seen with other opioid medications.
Data from studies indicate that Ethoheptazine significantly reduces pain responses in various animal models, demonstrating its efficacy at doses ranging from 12.5 mg/kg to 25 mg/kg .
Ethoheptazine exhibits specific physical and chemical properties that are relevant for its application:
Property | Value |
---|---|
State | Solid |
Melting Point | 122–124 °C |
Water Solubility | 0.575 mg/mL |
LogP (octanol-water partition) | 3.32 |
pKa (strongest basic) | 8.69 |
Polar Surface Area | 29.54 Ų |
These properties influence its bioavailability and pharmacokinetic profile, making it suitable for therapeutic applications .
Ethoheptazine has been explored for various scientific uses primarily related to pain management:
Research continues into optimizing its use and understanding its full therapeutic potential within clinical settings .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3